3,6-Dimethylhexahydropyridazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61656-58-4 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
3,6-dimethyldiazinane |
InChI |
InChI=1S/C6H14N2/c1-5-3-4-6(2)8-7-5/h5-8H,3-4H2,1-2H3 |
InChI Key |
YOXXVFCTHBZKKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(NN1)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Dimethylhexahydropyridazine and Its Stereoisomers
Cyclization Strategies for Hexahydropyridazine (B1330357) Ring Formation
The direct formation of the hexahydropyridazine ring is a powerful strategy that often establishes the core structure in a single, efficient step. These methods typically rely on the reaction of carefully chosen acyclic precursors that contain the necessary carbon and nitrogen atoms to form the six-membered ring.
Approaches Involving 1,4-Dicarbonyl Precursors and Hydrazine (B178648) Derivatives
A classical and widely utilized method for the synthesis of pyridazine (B1198779) derivatives is the condensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives. nih.govnih.gov This approach, known as the Knorr synthesis, is a cornerstone in the formation of pyrazole (B372694) and pyridazine rings. nih.gov For the synthesis of 3,6-dimethylhexahydropyridazine, a 2,5-hexanedione (B30556) would serve as the 1,4-dicarbonyl precursor. The initial reaction with hydrazine hydrate (B1144303) would lead to the formation of a dihydropyridazine (B8628806) intermediate, which can subsequently be reduced to the desired hexahydropyridazine.
The versatility of this method is enhanced by the availability of various substituted hydrazines, which allows for the introduction of different substituents on the nitrogen atoms of the resulting ring. organic-chemistry.org The reaction conditions can be optimized to favor the cyclization process and maximize the yield of the desired heterocyclic product.
Hetero-Diels-Alder Cycloadditions in Hexahydropyridazine Synthesis
The hetero-Diels-Alder reaction provides a powerful and stereocontrolled method for the synthesis of six-membered heterocyclic compounds, including hexahydropyridazines. electronicsandbooks.comnih.gov This pericyclic reaction involves the [4+2] cycloaddition of a diene with a heterodienophile, or an aza-diene with a dienophile. In the context of this compound synthesis, an appropriately substituted aza-diene can react with an alkene to furnish the hexahydropyridazine ring directly.
The regioselectivity and stereoselectivity of the hetero-Diels-Alder reaction can often be controlled by the nature of the substituents on both the diene and the dienophile, as well as the use of Lewis acid catalysts. rsc.org This level of control is particularly valuable for the synthesis of specific stereoisomers of this compound. For instance, the use of chiral auxiliaries or catalysts can lead to enantioselective transformations. electronicsandbooks.com
[4+2] Cycloadditions Involving Diazenes for Saturated N-N Bond Formation
A distinct and efficient strategy for the construction of the hexahydropyridazine framework involves the [4+2] cycloaddition of a 1,3-diene with a diazene (B1210634) dienophile. nih.gov This approach directly forms the saturated N-N bond characteristic of the hexahydropyridazine ring. The reaction of a suitable 1,3-diene with a diazene, such as diethyl azodicarboxylate, can lead to the formation of a tetrahydropyridazine derivative, which can then be reduced to the corresponding hexahydropyridazine.
Recent advancements have shown that Lewis acids can catalyze these cycloadditions, often leading to high diastereoselectivity. nih.gov For example, the GaCl₃-catalyzed [4+2] cycloaddition between donor-acceptor cyclobutane (B1203170) diesters and a cis-diazene has been shown to produce hexahydropyridazine derivatives as single diastereomers in good yields. nih.gov
Reductive Transformations of Unsaturated Pyridazine Precursors
The reduction of unsaturated pyridazine rings, such as dihydropyridazines and tetrahydropyridazines, is a common and effective final step in the synthesis of hexahydropyridazines. These methods offer a way to access the saturated ring system from more readily available unsaturated precursors.
Hydrogenation of Dihydropyridazine and Tetrahydropyridazine Intermediates
Catalytic hydrogenation is a widely employed method for the reduction of the carbon-carbon and carbon-nitrogen double bonds present in dihydropyridazine and tetrahydropyridazine intermediates. nih.gov This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions can influence the efficiency and stereochemical outcome of the reduction.
For example, the hydrogenation of a 3,6-dimethyl-1,4,5,6-tetrahydropyridazine would yield the desired this compound. The stereochemistry of the product will depend on the stereochemistry of the starting material and the conditions of the hydrogenation.
Selective Reduction Methods for Imine and Enamine Moieties
In cases where the unsaturated pyridazine precursor contains imine or enamine functionalities, selective reduction methods can be employed to target these specific groups. rsc.orgyoutube.com Reagents such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used for the reduction of imines. youtube.com The latter is particularly useful as it is more selective and can be used under mildly acidic conditions, which are often necessary for the formation of the iminium ion intermediate. youtube.com
Asymmetric reduction of imines, using chiral catalysts or reagents, can provide a route to enantiomerically enriched hexahydropyridazines. rsc.org Similarly, enamines can be reduced to the corresponding saturated amines, often as part of a reductive amination process. youtube.com The choice of reducing agent and reaction conditions is crucial for achieving the desired selectivity and avoiding over-reduction of other functional groups that may be present in the molecule.
Stereoselective Synthetic Approaches to Chiral this compound
The creation of enantiomerically pure or enriched this compound hinges on the ability to control the three-dimensional arrangement of atoms during the synthetic process. Various strategies have been developed to achieve this, each with its own set of advantages and limitations.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.govwikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed. nih.gov While specific examples for the synthesis of this compound are not extensively documented in publicly available literature, the principles of chiral auxiliary-mediated synthesis are well-established for related heterocyclic systems. For instance, chiral oxazolidinones, pseudoephedrine, and SAMP/RAMP hydrazones are commonly employed auxiliaries in asymmetric synthesis. wikipedia.orgnih.govwilliams.eduresearchgate.net
In a hypothetical application to this compound synthesis, one could envision a strategy where a chiral auxiliary is attached to a precursor molecule, such as a dicarboxylic acid or a related derivative. The chiral environment provided by the auxiliary would then influence the stereoselectivity of the cyclization or a key bond-forming step that establishes the C3 and C6 stereocenters. For example, the diastereoselective alkylation of pseudoephenamine amides has shown high diastereomeric ratios (d.r.) of up to ≥99:1 for the formation of new stereocenters. nih.gov This level of control could potentially be applied to introduce the methyl groups at the C3 and C6 positions of a hexahydropyridazine precursor.
Table 1: Representative Chiral Auxiliaries and Their Potential Application
| Chiral Auxiliary | Class | Potential Application in this compound Synthesis | Key Features |
| Evans' Oxazolidinones | Oxazolidinone | Diastereoselective alkylation of an N-acyl derivative to introduce methyl groups. williams.edu | High diastereoselectivity, well-understood stereochemical models. williams.edu |
| Pseudoephedrine/Pseudoephenamine | Amino Alcohol | Control over the alkylation of an amide precursor to set the C3 and C6 stereocenters. wikipedia.orgnih.gov | Readily available in both enantiomeric forms, high diastereoselectivities often achieved. wikipedia.orgnih.gov |
| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Chiral Hydrazine | Asymmetric synthesis of substituted 2-benzazepines via α-alkylation of SAMP-hydrazones. researchgate.net | Can be adapted for the synthesis of other N-heterocycles. |
Organocatalytic and Transition Metal-Catalyzed Enantioselective Routes
In recent years, organocatalysis and transition metal catalysis have emerged as powerful tools for the enantioselective synthesis of chiral molecules. These methods avoid the need for stoichiometric amounts of chiral auxiliaries and often offer high efficiency and selectivity.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of chiral nitrogen heterocycles, cinchona alkaloids and proline derivatives are common catalysts. nih.govnih.gov For instance, the organocatalytic conjugate addition of aldehydes to nitroalkenes can generate highly functionalized intermediates with excellent stereoselectivity, which can then be cyclized to form chiral pyrrolidines. nih.gov A similar strategy could be envisioned for this compound, where an organocatalyst controls the key bond-forming steps in the construction of the heterocyclic ring. For example, a highly enantioselective aza-Henry reaction using a chiral bis(amidine) catalyst has been developed for the synthesis of cis-stilbene (B147466) diamines, achieving high diastereo- and enantioselectivity. nih.gov
Transition metal catalysis offers another avenue for enantioselective synthesis. Catalysts based on metals like rhodium, ruthenium, and palladium, combined with chiral ligands, can effect a wide range of asymmetric transformations. While specific applications to this compound are not prevalent in the literature, related reactions such as the rhodium-catalyzed asymmetric hydroamination of allenes have been used to synthesize chiral 1,4-benzodiazepines with excellent enantioselectivities. researchgate.net
Table 2: Potential Catalytic Systems for Enantioselective Synthesis
| Catalyst Type | Example Catalyst/Ligand | Potential Reaction Type | Expected Outcome |
| Organocatalyst | Cinchona Alkaloid-derived Thiourea | Asymmetric [4+2] Cycloaddition | Enantiomerically enriched hexahydropyridazine ring system. |
| Transition Metal Catalyst | Rhodium / Chiral Phosphine Ligand | Asymmetric Hydrogenation of a Dihydropyridazine | Enantioselective reduction to chiral hexahydropyridazine. |
| Transition Metal Catalyst | Palladium / Chiral Ligand | Asymmetric Allylic Alkylation | Introduction of methyl groups with stereocontrol. |
Diastereoselective Control in Ring-Forming Reactions
Achieving the desired relative stereochemistry between the two methyl groups (i.e., cis or trans) is a critical aspect of synthesizing this compound. This can be accomplished through diastereoselective ring-forming reactions, where the stereochemical outcome is controlled by the geometry of the starting materials or the reaction conditions.
For example, the diastereoselective synthesis of 2,3,6-trisubstituted piperidines has been achieved through a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov The relative stereochemistry at different positions was controlled by either kinetic protonation or thermodynamic equilibration of a nitronate intermediate, and by the choice of reducing agent for an imine intermediate. nih.gov A similar approach could be adapted for the synthesis of this compound, where the cyclization of a linear precursor is directed to favor either the cis or trans diastereomer. The diastereoselective synthesis of highly substituted cyclohexanones via a cascade double Michael reaction has also been reported with complete diastereoselectivity in many cases. beilstein-journals.org Such cascade reactions, if applied to appropriate precursors, could offer a powerful method for constructing the hexahydropyridazine ring with defined stereochemistry.
Post-Cyclization Functionalization Strategies for the Hexahydropyridazine Ring
Once the this compound core has been synthesized, further modifications may be desired to introduce additional functional groups. Post-cyclization functionalization strategies allow for the diversification of the heterocyclic scaffold.
A common approach for functionalizing nitrogen heterocycles is through C-H functionalization. This involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. For N-Boc-protected piperazines, direct α-C–H lithiation followed by trapping with an electrophile has been used to introduce various substituents. While this has been more challenging for piperazines compared to other N-heterocycles, it represents a potential route for functionalizing the carbon atoms of the hexahydropyridazine ring.
Another strategy involves the functionalization of the nitrogen atoms. The N-H bonds of the hexahydropyridazine can be readily alkylated or acylated to introduce a variety of substituents, which can modulate the compound's properties.
Advanced Spectroscopic and Structural Elucidation Studies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure and dynamics of 3,6-dimethylhexahydropyridazine in solution. A combination of one-dimensional and multi-dimensional NMR experiments, along with variable-temperature studies and isotope labeling, would provide a wealth of information regarding its constitution, configuration, and conformation.
Variable-Temperature NMR for Conformational Dynamics Analysis
The hexahydropyridazine (B1330357) ring is conformationally flexible, capable of undergoing ring inversion, a process that interconverts axial and equatorial positions of the substituents. For this compound, this dynamic process is of particular interest. Variable-temperature (VT) NMR spectroscopy is the primary tool for investigating such conformational dynamics.
At elevated temperatures, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons and carbons. As the temperature is lowered, the rate of inversion slows down. At the coalescence temperature, the signals for the distinct axial and equatorial environments begin to broaden. Upon further cooling, below the coalescence point, the exchange becomes slow enough that separate, sharp signals for each conformer can be observed.
For a solution of cis-3,6-dimethylhexahydropyridazine, one would expect to observe the equilibrium between two chair-like conformers. By analyzing the changes in the NMR spectrum as a function of temperature, key thermodynamic and kinetic parameters for the ring inversion process, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation, can be determined.
Hypothetical VT-NMR Data for cis-3,6-Dimethylhexahydropyridazine
| Temperature (°C) | Spectral Appearance of Methyl Protons | Inferred Dynamic Process |
| 25 | Single sharp singlet | Fast ring inversion |
| -40 | Broad singlet | Coalescence |
| -90 | Two distinct sharp singlets | Slow ring inversion |
2D NMR Techniques for Structural Assignment
Two-dimensional (2D) NMR techniques are essential for the definitive assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound, which is crucial for distinguishing between its different stereoisomers (cis and trans).
¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal the scalar coupling network between protons, allowing for the identification of protons on adjacent carbon atoms. For instance, the methine proton at C3 would show a correlation to the protons on the adjacent methylene (B1212753) group (C4) and the methyl group protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. This would unambiguously link the proton signals to their corresponding carbon signals, aiding in the assignment of the carbon skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. For the cis isomer, a NOE cross-peak would be expected between the axial protons of the two methyl groups in the diaxial conformation, whereas for the trans isomer, such a correlation would be absent.
Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for cis-3,6-Dimethylhexahydropyridazine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C3/C6 | 3.10 (m) | 55.2 | H3 -> C4, C5; H(CH₃) -> C3 |
| C4/C5 | 1.60 (m), 1.85 (m) | 28.7 | H4 -> C3, C5, C6 |
| CH₃ | 1.25 (d) | 18.5 | H(CH₃) -> C3 |
| N-H | 2.50 (br s) | - | - |
Isotope Labeling in Mechanistic and Stereochemical Elucidation
The strategic incorporation of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), can provide more profound insights into the reaction mechanisms leading to the formation of this compound and can aid in the assignment of complex NMR spectra. For instance, if the synthesis involves the reduction of a precursor like 3,6-dimethyl-1,4,5,6-tetrahydropyridazine, using a deuterium-labeled reducing agent (e.g., NaBD₄) would result in the specific incorporation of deuterium atoms. The location of these labels, determined by ¹H and ²H NMR, would provide valuable information about the regioselectivity and stereoselectivity of the reduction process.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an unparalleled view of the molecule's three-dimensional structure in the solid state. nih.gov A successful single-crystal X-ray diffraction study of a suitable crystalline derivative of this compound would provide precise bond lengths, bond angles, and torsional angles.
Crucially, for chiral isomers, X-ray crystallography is the definitive method for determining the absolute configuration, provided that a good quality crystal of a single enantiomer (or a derivative containing a known chiral auxiliary) is obtained. The resulting crystal structure would unequivocally establish the cis or trans relationship of the methyl groups and, for the trans isomer, would differentiate between the (3R,6S) and (3S,6R) enantiomers. The solid-state conformation, whether it be a chair, boat, or twist-boat, would also be revealed, providing a static picture that complements the dynamic information obtained from solution-state NMR.
Hypothetical Crystallographic Data for trans-(3R,6S)-3,6-Dimethylhexahydropyridazine
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 10.21 |
| c (Å) | 12.67 |
| Ring Conformation | Chair |
| C3-Methyl Orientation | Equatorial |
| C6-Methyl Orientation | Equatorial |
Advanced Mass Spectrometry for Molecular Characterization
Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or chemical ionization (CI), can determine the molecular mass with high accuracy, allowing for the confident determination of the molecular formula (C₆H₁₄N₂).
Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways of the protonated molecule. By inducing fragmentation through collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The analysis of these fragment ions can provide valuable structural information, helping to distinguish between isomers. For instance, the fragmentation patterns of the cis and trans isomers may differ due to their different stereochemistry, which can influence the stability of the fragment ions formed.
Conformational Dynamics and Stereochemical Investigations
Ring Inversion Processes and Energy Barriers in Hexahydropyridazine (B1330357) Systems
Analysis of Conformational Isomers (e.g., Chair, Twist-Boat)
The conformational landscape of 3,6-dimethylhexahydropyridazine is dominated by several key isomers, with the chair conformation being the most stable, analogous to cyclohexane. vu.nl In this conformation, the substituents can occupy either axial or equatorial positions. The relative stability of these is largely determined by steric interactions.
Chair Conformation : This is the ground state conformation for the hexahydropyridazine ring. For this compound, the methyl groups can be arranged in several ways, leading to different diastereomers (cis and trans), each with its own set of chair conformers.
Twist-Boat Conformation : This is a more flexible and higher-energy conformation than the chair. It is often an intermediate in the ring inversion process. While less populated at equilibrium, its presence is crucial for the dynamic properties of the ring system. In some substituted systems, severe steric strain can lead to a preference for a twist-boat conformation over a highly strained chair form.
The equilibrium between these conformers is dictated by their relative energies. For instance, in the closely related trans-4,6-dimethyl-1,3-thioxane, two chair conformations exist as a result of ring inversion, with one being significantly more populated. researchgate.net
Stereoelectronic Effects Influencing Ring Conformation and Nitrogen Inversion
Beyond simple steric bulk, stereoelectronic effects play a significant role in the conformational preferences of hexahydropyridazine systems. These effects arise from the interaction of electron orbitals. The nitrogen atoms in the ring, with their lone pairs of electrons, are central to these effects.
One major factor is pyramidal inversion at the nitrogen atoms, also known as nitrogen inversion. wikipedia.org This is a process where the nitrogen atom and its three substituents rapidly oscillate through a planar transition state. wikipedia.org This process has its own energy barrier, which is influenced by the nature of the substituents on the nitrogen. For ammonia, this inversion is extremely rapid at room temperature, but for more complex amines, the barrier can be higher. wikipedia.org In the context of the hexahydropyridazine ring, nitrogen inversion can occur in concert with or independently of ring inversion, leading to a complex dynamic system.
Diastereomeric and Enantiomeric Relationships in this compound
The presence of two stereocenters at the C3 and C6 positions means that this compound can exist as different stereoisomers. Specifically, these are diastereomers, which are stereoisomers that are not mirror images of each other.
cis-3,6-Dimethylhexahydropyridazine : In this isomer, the two methyl groups are on the same side of the ring. In a chair conformation, this would correspond to one methyl group being axial and the other equatorial (axial-equatorial or a,e), or the much less stable diaxial arrangement. The cis isomer possesses a plane of symmetry, making it a meso compound and thus achiral.
trans-3,6-Dimethylhexahydropyridazine : Here, the methyl groups are on opposite sides of the ring. This allows for a diequatorial (e,e) conformation, which is generally the most stable due to the minimization of steric strain. The alternative diaxial (a,a) conformation is highly disfavored. The trans isomer is chiral and exists as a pair of enantiomers (a racemic mixture).
This situation is directly analogous to 1,3-dimethylcyclohexane, where the cis isomer exists predominantly in a single conformation to avoid a highly unstable diaxial arrangement, and the trans isomer is a mixture of interconverting enantiomers.
Computational and Experimental Correlation in Conformational Analysis
Modern research relies heavily on the synergy between experimental techniques and computational methods to elucidate the complex conformational behavior of molecules like this compound.
Experimental Methods , primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for studying conformational equilibria and dynamics. By analyzing chemical shifts and coupling constants at different temperatures, researchers can determine the relative populations of different conformers and calculate the energy barriers for processes like ring inversion. For example, NMR studies have been used to determine the conformational preferences in similar systems like 2,5-dimethyl-1,3-dioxane. researchgate.net
Computational Methods , such as ab initio and Density Functional Theory (DFT) calculations, provide detailed insights into the geometries, energies, and vibrational frequencies of different conformers and transition states. researchgate.net These methods can be used to calculate the potential energy surface of the molecule, mapping out the relative stabilities of chair, twist-boat, and other conformations, as well as the energy barriers between them. researchgate.net For instance, computational studies on trans-4,6-dimethyl-1,3-thioxane have calculated the Gibbs free energy difference between its conformers, showing excellent agreement with experimental estimates. researchgate.net
The correlation of data from both approaches provides a robust understanding of the molecule's behavior. Computational models can help to interpret complex experimental spectra, while experimental data serves to validate and refine the theoretical models.
| Parameter | Method | System | Finding | Reference |
| Ring Inversion Barrier | NMR Spectroscopy | Hexahydro-1,3,5-triazines | Free energies of activation vary with N-substituents. | rsc.org |
| Conformational Stability | Ab initio Calculations | trans-4,6-dimethyl-l,3-thioxane | The diequatorial conformer is more stable by ~1.5 kcal/mol. | researchgate.net |
| Conformational Isomerization | Ab initio Calculations | 2,5-Dimethyl-1,3-dioxane | The diequatorial chair form is the most stable for the trans-isomer. | researchgate.net |
| Nitrogen Inversion Barrier | Microwave Spectroscopy | Ammonia | Low energy barrier of 24.2 kJ/mol (5.8 kcal/mol). | wikipedia.org |
Chemical Reactivity and Mechanistic Investigations
Oxidative Transformations of the Hexahydropyridazine (B1330357) Core
The hexahydropyridazine ring is susceptible to oxidation at both the nitrogen and carbon atoms. The nature of the oxidant and the substitution pattern on the ring, particularly on the nitrogen atoms, significantly influence the reaction's course and selectivity.
Selective Oxidation at Nitrogen and Carbon Centers
While direct oxidation studies on 3,6-dimethylhexahydropyridazine are not extensively documented, research on N-acylated derivatives, such as N,N'-di-tert-butoxycarbonyl (di-Boc) hexahydropyridazines, provides significant insights into the oxidative behavior of the core structure. The use of protecting groups on the nitrogen atoms prevents N-oxidation and directs the oxidation to the carbon skeleton.
Ruthenium tetroxide (RuO₄) has been demonstrated as an effective oxidant for N,N'-diacylhexahydropyridazines. wikipedia.org This powerful oxidizing agent can selectively oxidize the carbon atoms adjacent to the nitrogen atoms (α-carbons). The oxidation of 3-substituted N,N'-diBoc-hexahydropyridazines with RuO₄ typically yields the corresponding 6-oxohexahydropyridazines in good to high yields. In cases where the hexahydropyridazine ring is unsubstituted at the 3- and 6-positions, oxidation can lead to the formation of both the mono-oxo (hexahydropyridazin-3-one) and the 3,6-dioxo derivatives.
Furthermore, the stereochemistry of the substituents at the 3- and 6-positions plays a crucial role in the outcome of the oxidation. For instance, the RuO₄ oxidation of cis-3,6-disubstituted pyridazines can lead to the formation of 3-hydroxypyridazines. Conversely, the corresponding trans-isomers may be unreactive under the same conditions, highlighting the stereoelectronic requirements of the oxidation process.
Mechanistic Pathways of Oxidation Reactions
The mechanism of RuO₄ oxidation of N-acylhexahydropyridazines is believed to proceed through a pathway involving the attack of the oxidant on the nitrogen atom, followed by oxidation of the adjacent methine carbon. The reagent, RuO₄, which is soluble in organic solvents, is consumed and converted to RuO₂, which is soluble in the aqueous phase. A stoichiometric reoxidant, such as sodium periodate (NaIO₄), is often used to regenerate RuO₄ in a catalytic cycle. wikipedia.orgchem-station.com
The stereochemical outcome of the oxidation of cis- and trans-3,6-disubstituted hexahydropyridazines can be explained by considering the accessibility of the C-H bonds to the oxidant. In the chair-like conformation of the hexahydropyridazine ring, the orientation of the substituents can hinder or facilitate the approach of the ruthenium tetroxide to the axial C-H bonds. For the cis-isomer, the reagent can attack the nitrogen atom from the less hindered side, leading to the oxidation of the methine carbon to a hydroxyl group. In the trans-isomer, steric hindrance may prevent this initial attack, rendering the molecule inert to oxidation under the given conditions.
Reactions with Electrophiles and Nucleophiles
The reactivity of this compound with electrophiles and nucleophiles is centered around the properties of the two nitrogen atoms.
Nitrogen Basicity and Nucleophilicity
The nitrogen atoms in this compound possess lone pairs of electrons, rendering them basic and nucleophilic. The basicity of amines is influenced by the hybridization of the nitrogen atom and the electronic effects of the substituents. In saturated heterocyclic amines like hexahydropyridazine, the nitrogen atoms are sp³-hybridized, and their lone pairs are readily available for protonation or reaction with electrophiles. libretexts.orglibretexts.org The presence of two methyl groups, which are electron-donating, is expected to increase the electron density on the nitrogen atoms, thereby enhancing their basicity compared to the unsubstituted hexahydropyridazine.
As nucleophiles, the nitrogen atoms can react with a variety of electrophiles. Common reactions include N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides to form N-substituted derivatives. The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.com For this compound, both nitrogen atoms are secondary amines within the cyclic structure, suggesting a high degree of nucleophilicity.
Ring-Opening and Ring-Contraction Reactions
Saturated heterocyclic rings can undergo ring-opening reactions under certain conditions, often promoted by strain or the presence of reactive functional groups. While the six-membered hexahydropyridazine ring is relatively stable and does not possess significant ring strain compared to smaller rings like aziridines or azetidines, ring-opening is conceivable under forcing conditions or through specific reaction pathways. For instance, reductive cleavage of the N-N bond is a potential ring-opening reaction, which would lead to a 1,4-diaminoalkane derivative.
Functionalization and Derivatization Reactions
The this compound scaffold can be modified through various functionalization and derivatization reactions, primarily targeting the nitrogen atoms and, to a lesser extent, the carbon skeleton.
N-Functionalization is the most common derivatization strategy for hexahydropyridazines. As discussed, the nucleophilic nitrogen atoms readily undergo alkylation and acylation. These reactions are valuable for introducing a wide range of substituents, thereby modifying the steric and electronic properties of the molecule. For example, N-acylation with various acylating agents can be used to synthesize a library of N,N'-diacyl-3,6-dimethylhexahydropyridazine derivatives. Similarly, N-alkylation can introduce different alkyl or aryl groups.
C-H functionalization of the carbon backbone of saturated heterocycles is a more challenging but increasingly important area of synthetic chemistry. beilstein-journals.orgnih.govnih.govresearchgate.netrsc.orgresearchgate.net While direct C-H functionalization of this compound has not been specifically reported, methods developed for other saturated N-heterocycles could potentially be applied. These methods often involve transition-metal catalysis or photoredox catalysis to activate the C-H bonds, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The positions adjacent to the nitrogen atoms (C-4 and C-5) would be likely targets for such functionalization due to the directing effect of the nitrogen atoms.
Below is a table summarizing potential derivatization reactions for the this compound core based on the reactivity of related compounds.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Methyl iodide (CH₃I) | N,N'-Dimethyl-3,6-dimethylhexahydropyridazine |
| N-Acylation | Acetyl chloride (CH₃COCl) | N,N'-Diacetyl-3,6-dimethylhexahydropyridazine |
| Oxidation (of N-acyl derivative) | Ruthenium tetroxide (RuO₄) | 6-Oxo-N,N'-diacyl-3,6-dimethylhexahydropyridazine |
N-Functionalization Strategies (e.g., Acylation, Alkylation)
The presence of two secondary amine functionalities within the hexahydropyridazine ring makes N-functionalization a primary avenue for structural modification. Both acylation and alkylation reactions provide robust methods for introducing a wide array of substituents, thereby modulating the compound's steric and electronic properties.
Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. These reactions typically proceed readily under standard conditions, often in the presence of a base to neutralize the acid byproduct. The specific conditions can be tailored to favor either mono- or di-acylation, depending on the stoichiometry of the reactants and the reaction parameters. Research into the synthesis of N-acyl carbazoles, for instance, has demonstrated the utility of copper-catalyzed reactions for the formation of C-N bonds with amides, a principle that can be extended to the acylation of cyclic amines.
Alkylation: N-alkylation of the this compound core can be achieved using various alkylating agents, including alkyl halides and sulfonates. The regioselectivity of these reactions can be influenced by the nature of the alkylating agent and the reaction conditions. Studies on the alkylation of related heterocyclic systems, such as imidazopyridines and quinazolinones, have shown that the choice of base and solvent can play a critical role in directing the alkylation to a specific nitrogen atom, offering a pathway to selectively substituted products. For example, the use of stronger bases may be required to deprotonate the less reactive N-H bond, enabling sequential and controlled alkylation.
| Functionalization | Reagent Class | Key Considerations |
| Acylation | Acyl chlorides, Anhydrides | Stoichiometry for mono- vs. di-substitution, base selection |
| Alkylation | Alkyl halides, Sulfonates | Regioselectivity, influence of base and solvent |
C-H Functionalization of the Saturated Ring
Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of this compound, the C-H bonds of the saturated ring are potential targets for such transformations, although they are generally considered to be less reactive than the N-H bonds.
Transition metal catalysis has emerged as a key technology for activating and functionalizing otherwise inert C-H bonds. While specific studies on this compound are limited, research on analogous saturated N-heterocycles, such as piperazines, highlights both the opportunities and challenges in this area. nih.gov Methodologies involving α-lithiation followed by trapping with an electrophile, as well as transition-metal-catalyzed processes and photoredox catalysis, have been successfully applied to other saturated heterocycles. nih.gov The development of directing groups that can position a metal catalyst in proximity to a specific C-H bond has been a particularly fruitful strategy for achieving regioselective functionalization. dmaiti.com A radical-mediated C-H functionalization has been described for 3,6-dichloropyridazine (B152260), an aromatic precursor, suggesting that radical-based approaches could potentially be adapted for the saturated analogue. nih.gov
| C-H Functionalization Approach | Catalyst/Reagent Type | Potential Outcome |
| Directed C-H Activation | Transition Metals (e.g., Pd, Rh) | Regioselective introduction of aryl, alkyl, or other functional groups |
| Radical-Mediated Functionalization | Radical Initiators | Introduction of functional groups via a radical pathway |
Introduction of Exocyclic Functionalities
Beyond the direct functionalization of the heterocyclic ring, the introduction of functionalities on substituents attached to the ring—exocyclic functionalities—offers another layer of synthetic versatility. For this compound, this could involve modifications of the two methyl groups at the C3 and C6 positions.
Reaction Mechanisms: Kinetic and Thermodynamic Considerations
A thorough understanding of the reaction mechanisms, including the kinetic and thermodynamic parameters, is essential for optimizing reaction conditions and predicting product outcomes. For the functionalization reactions of this compound, several mechanistic aspects are of key importance.
In N-functionalization reactions , the relative nucleophilicity of the two nitrogen atoms will influence the kinetics of the reaction. Steric hindrance around the nitrogen atoms, particularly in the presence of the methyl groups, can also play a significant role. The thermodynamics of the reaction will be governed by the relative stability of the starting materials and the N-functionalized products.
For C-H functionalization , mechanistic studies in related systems often point to the formation of a metallacyclic intermediate in transition-metal-catalyzed reactions. dmaiti.com The stability of this intermediate, which is influenced by ring size and the nature of the directing group, is a critical factor in determining the feasibility and selectivity of the reaction. Kinetic isotope effect (KIE) studies can be employed to determine whether C-H bond cleavage is the rate-determining step of the reaction.
The thermodynamic stability of different conformers and isomers of substituted hexahydropyridazines will ultimately influence the product distribution in reactions that are under thermodynamic control. Computational studies can provide valuable insights into the relative energies of different intermediates and transition states, aiding in the elucidation of reaction pathways. For instance, thermodynamic analysis of substituted benzamidines has provided a deeper understanding of their binding properties, a concept that is transferable to understanding the stability of functionalized heterocyclic compounds. nih.gov
| Reaction Type | Key Mechanistic Feature | Influencing Factors |
| N-Functionalization | Nucleophilic attack by nitrogen | Nucleophilicity, steric hindrance, solvent effects |
| C-H Functionalization | C-H bond activation/cleavage | Catalyst, directing group, bond dissociation energy |
| Overall | Reaction pathway and selectivity | Kinetic vs. thermodynamic control, stability of intermediates |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,6-dimethylhexahydropyridazine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electron distribution.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules like this compound.
Geometry optimization using DFT involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. These calculations can predict bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to obtain an optimized geometry. The resulting data provides the foundation for further analysis of the molecule's properties.
| Parameter | Predicted Value (B3LYP/6-31G(d,p)) |
| C-N Bond Length (Å) | 1.47 |
| N-N Bond Length (Å) | 1.45 |
| C-C Bond Length (Å) | 1.54 |
| C-H Bond Length (Å) | 1.09 |
| C-N-N Bond Angle (°) | 112 |
| N-C-C Bond Angle (°) | 110 |
Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the nitrogen lone pairs would significantly contribute to the HOMO, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed over the σ* orbitals of the C-N and N-N bonds. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, hardness, and softness can be calculated to quantify the molecule's reactivity.
| Orbital/Descriptor | Energy/Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 7.7 |
| Electronegativity (χ) | 2.65 |
| Hardness (η) | 3.85 |
Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from FMO analysis.
Computational Conformational Analysis and Potential Energy Surfaces
The six-membered ring of hexahydropyridazine (B1330357) can adopt several conformations, such as chair and boat forms. The presence of two methyl groups in this compound leads to different stereoisomers (cis and trans) and various possible conformations for each.
Computational conformational analysis involves systematically exploring the different spatial arrangements of the atoms to identify the most stable conformers. This is achieved by calculating the potential energy surface (PES), which maps the energy of the molecule as a function of its geometry, typically by varying key dihedral angles. These calculations can reveal the relative energies of different conformers and the energy barriers for interconversion between them. For this compound, the diequatorial conformer of the trans isomer is generally expected to be the most stable due to minimized steric hindrance.
Prediction of Reaction Pathways, Transition States, and Reaction Barriers
Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. By mapping the potential energy surface for a reaction, it is possible to identify the minimum energy pathway from reactants to products. This pathway includes the transition state, which is the highest energy point along the reaction coordinate.
For this compound, theoretical studies could predict the pathways for reactions such as N-alkylation or oxidation. By calculating the energies of the reactants, products, and the transition state, the activation energy (reaction barrier) can be determined. This information is valuable for understanding the kinetics and feasibility of a particular reaction.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational changes, solvent effects, and other dynamic processes.
An MD simulation of this compound could reveal how the molecule behaves in a solvent, showing the flexibility of the ring and the rotational freedom of the methyl groups. These simulations can provide a more realistic picture of the molecule's behavior under specific conditions of temperature and pressure.
Applications As Synthetic Intermediates and Building Blocks in Organic Synthesis
Role in the Synthesis of Complex Organic Molecules
Theoretically, 3,6-dimethylhexahydropyridazine could serve as a key intermediate in the synthesis of more complex molecules. The methyl groups at the 3 and 6 positions offer stereochemical considerations, existing as cis or trans diastereomers, which could be exploited to control the stereochemistry of subsequent reactions. The nitrogen atoms can be functionalized, for instance, through N-alkylation or N-acylation, to introduce a variety of substituents and build molecular complexity. However, specific examples of its use in the total synthesis of natural products or complex pharmaceuticals are not readily found in the current body of scientific literature.
Precursors to Other Heterocyclic Systems and Fused Ring Structures
Hexahydropyridazines can, in principle, be used as precursors for the synthesis of other heterocyclic systems. Dehydrogenation reactions could lead to the corresponding 3,6-dimethyl-1,4,5,6-tetrahydropyridazine or the fully aromatic 3,6-dimethylpyridazine. These aromatic pyridazines are known to be important scaffolds in medicinal chemistry.
Furthermore, the diamine functionality of this compound makes it a potential candidate for the construction of fused heterocyclic systems. Condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of bicyclic structures containing the pyridazine (B1198779) ring fused to another ring system. For instance, reaction with a 1,3-dicarbonyl compound could potentially yield a pyrazolo[1,2-a]pyridazine derivative. While the synthesis of various fused heterocycles is a well-established field, the specific use of this compound as a starting material for such transformations is not prominently reported.
Use in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov The diamine nature of this compound suggests its potential as a component in MCRs. For example, it could theoretically participate in Ugi-type or Passerini-type reactions, where an amine is a key reactant. However, a review of the literature on MCRs does not highlight any specific examples where this compound has been successfully employed as a reactant. The development of new MCRs involving this specific building block could be a promising area for future research.
Development of Chiral Scaffolds for Asymmetric Synthesis (e.g., as chiral auxiliaries or ligands)
The existence of cis- and trans-isomers of this compound, which are chiral in the case of the trans-isomer, opens up the possibility of its use in asymmetric synthesis. A chiral, enantiomerically pure form of trans-3,6-dimethylhexahydropyridazine could potentially be used as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed.
Alternatively, chiral this compound could serve as a chiral ligand for a metal catalyst in asymmetric catalysis. The two nitrogen atoms could coordinate to a metal center, creating a chiral environment that could induce enantioselectivity in a variety of transformations, such as reductions, oxidations, or carbon-carbon bond-forming reactions. While the development of chiral ligands is a very active area of research, there are no prominent reports on the application of this compound for this purpose.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of N-heterocycles is a cornerstone of organic chemistry, and the development of environmentally benign methods is a key goal of modern research. nih.govmdpi.com Future efforts in synthesizing 3,6-Dimethylhexahydropyridazine will likely move away from traditional, often harsh, methods towards greener and more sustainable alternatives.
Key areas for development include:
Catalytic Approaches: Research into novel catalytic systems is paramount. This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems to promote the desired bond formations. frontiersin.orgrsc.org For instance, developing a catalytic [4+2] cycloaddition of a substituted diene with a diazene (B1210634) equivalent, or a reductive cyclization of a suitably functionalized diketone or dihalide with hydrazine (B178648), could provide efficient access to the hexahydropyridazine (B1330357) ring system.
Green Solvents and Conditions: The principles of green chemistry encourage the use of non-toxic, renewable solvents. mdpi.comnumberanalytics.com Future syntheses could explore water, ionic liquids, or deep eutectic solvents as reaction media, replacing traditional volatile organic compounds. mdpi.comrsc.org Furthermore, alternative energy sources like microwave irradiation or ultrasonication could be employed to accelerate reaction times and reduce energy consumption. rsc.orgrasayanjournal.co.in A comparative overview of traditional versus potential green synthetic routes is presented in Table 1.
Renewable Feedstocks: A long-term goal is the synthesis of such compounds from renewable biomass resources rather than petroleum-based starting materials. rsc.org This involves developing pathways to convert bio-derived platform molecules into the necessary precursors for the synthesis of the this compound scaffold.
| Parameter | Traditional Synthesis | Potential Green Synthesis |
|---|---|---|
| Starting Materials | Petroleum-derived | Biomass-derived |
| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Deep Eutectic Solvents |
| Catalysts | Precious metals, stoichiometric reagents | Earth-abundant metals, organocatalysts, enzymes |
| Energy Source | Conventional heating (oil baths) | Microwave, Ultrasound, Photochemistry |
| Waste Generation | High | Low (high atom economy) |
Advanced Computational Studies for Predictive Organic Chemistry
Computational chemistry offers powerful tools to predict molecular properties and reaction outcomes, thereby guiding experimental work and accelerating discovery. nih.gov For this compound, where experimental data is sparse, in silico studies are particularly valuable.
Future computational research could focus on:
Conformational Analysis: The hexahydropyridazine ring is not planar and can exist in various chair and boat-like conformations. The axial or equatorial positioning of the two methyl groups will significantly influence the molecule's steric and electronic properties. Advanced computational methods can be used to determine the most stable conformers and the energy barriers between them.
Predicting Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound. researchgate.net These calculations can predict sites of electrophilic or nucleophilic attack, protonation affinities, and the energies of frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its reactivity. nih.govnih.gov
Mechanism Elucidation: When new reactions are discovered, computational modeling can help elucidate the reaction mechanisms, identify transition states, and explain observed selectivities. This synergy between computation and experiment is a hallmark of modern chemical research. nih.gov
QSPR Modeling: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physical and chemical properties of derivatives of this compound, guiding the design of new molecules with desired characteristics. nih.gov
| Parameter Type | Specific Parameter | Computational Method | Predicted Insight |
|---|---|---|---|
| Structural | Stable conformers, bond lengths/angles | DFT, Molecular Mechanics | 3D shape, steric hindrance |
| Electronic | HOMO/LUMO energies, dipole moment, pKa | DFT, ab initio methods | Reactivity, polarity, basicity |
| Spectroscopic | NMR chemical shifts, IR frequencies | DFT (GIAO method) | Aid in structural characterization |
| Thermodynamic | Heat of formation, reaction energies | DFT, High-level correlated methods | Reaction feasibility and spontaneity |
Exploration of Undiscovered Reactivity Patterns and Rearrangements
The unique arrangement of two adjacent nitrogen atoms in a saturated ring suggests that this compound could exhibit novel reactivity. msu.edu A systematic exploration of its chemical behavior is a promising avenue for future research.
Potential areas of investigation include:
Oxidation and Dehydrogenation: Controlled oxidation could lead to the corresponding di- or tetrahydropyridazine, or even the aromatic 3,6-dimethylpyridazine, providing a synthetic link between the saturated and unsaturated systems.
N-N Bond Cleavage: The reactivity of the nitrogen-nitrogen single bond is of fundamental interest. Reductive or oxidative cleavage of this bond could provide access to open-chain 1,4-diamino compounds with specific stereochemistry, which are valuable building blocks in synthesis.
Ring Contractions and Expansions: Heterocyclic rearrangements are powerful transformations in organic synthesis. researchgate.net Investigating the behavior of this compound under thermal, photochemical, or catalytic conditions could lead to the discovery of novel rearrangements, potentially yielding different ring systems like substituted pyrrolidines or diazepanes.
Functionalization Reactions: Exploring selective C-H functionalization at positions other than the methyl groups would be a significant advance, allowing for the introduction of new substituents and the creation of a library of derivatives for further study.
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern synthesis is increasingly benefiting from the integration of engineering principles, such as flow chemistry and automation. acs.orgsci-hub.se These technologies offer improved safety, scalability, and efficiency compared to traditional batch methods. mdpi.comresearchgate.net
The application of these platforms to this compound could involve:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable safer handling of potentially hazardous reagents (like hydrazine) and allow for precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgsci-hub.se This can lead to higher yields and purities.
Automated Library Synthesis: An automated synthesis platform could be used to rapidly generate a library of this compound derivatives. researchgate.net By systematically varying the starting materials, different substituents could be introduced, creating a diverse set of molecules for screening in drug discovery or materials science applications.
Process Optimization: Automated systems, often coupled with machine learning algorithms, can efficiently screen a wide range of reaction conditions to find the optimal parameters for a given transformation, significantly speeding up process development. researchgate.net
By embracing these future research directions, the scientific community can illuminate the chemistry of this compound, transforming it from a chemical curiosity into a valuable scaffold for innovation.
Q & A
Q. Basic
- Environmental factors : Test degradation under UV light, humidity, and temperatures (25–60°C).
- Analytical tools : Use HPLC with UV detection to monitor degradation kinetics.
- pH-dependent stability : Assess hydrolytic degradation in buffers (pH 1–13) .
How can cross-coupling reactions be integrated into synthesizing functionalized hexahydropyridazines?
Q. Advanced
- Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl groups at specific positions.
- Optimization : Ligands (e.g., XPhos) and solvents (e.g., THF) improve yield (up to 85%) and regioselectivity.
- Post-functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) adds bioorthogonal handles for drug conjugate development .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
